![molecular formula C17H13N3O4 B13414950 1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol CAS No. 6410-21-5](/img/structure/B13414950.png)
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. It has applications in various fields including chemistry, biology, and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with naphthalen-2-ol. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, a mixture of hydrochloric acid and sodium nitrite can be used to generate the diazonium salt, which is then coupled with naphthalen-2-ol in an alkaline medium .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow synthesis techniques. This method allows for better control over reaction conditions and can lead to higher yields and purities . The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amino derivatives .
Aplicaciones Científicas De Investigación
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures . The molecular targets include DNA, enzymes involved in replication, and cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-Nitrophenyl)diazenyl]naphthalen-2-ol
- 1-[(4-Methyl-2-nitrophenyl)diazenyl]naphthalen-2-ol
- 1-[(4-Chlorophenyl)diazenyl]naphthalen-2-ol
- 1-[(4-Fluorophenyl)diazenyl]naphthalen-2-ol
Uniqueness
1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol is unique due to the presence of both methoxy and nitro groups, which influence its electronic properties and reactivity. This combination makes it particularly useful in applications requiring specific color properties and chemical reactivity .
Propiedades
Número CAS |
6410-21-5 |
|---|---|
Fórmula molecular |
C17H13N3O4 |
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
1-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13N3O4/c1-24-16-10-12(20(22)23)7-8-14(16)18-19-17-13-5-3-2-4-11(13)6-9-15(17)21/h2-10,21H,1H3 |
Clave InChI |
CLSPRGRKAKPJNX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



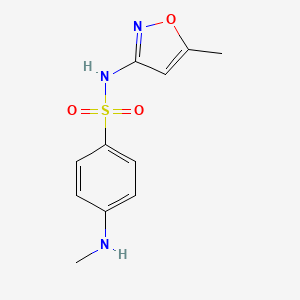

![(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B13414878.png)
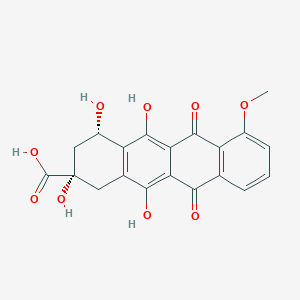
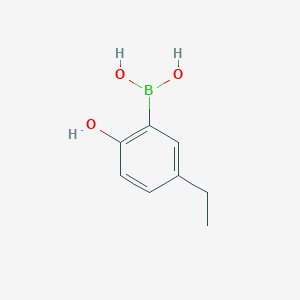
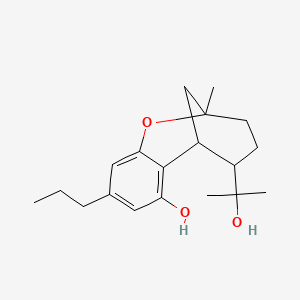
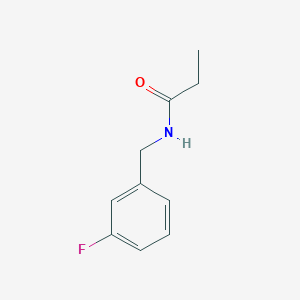

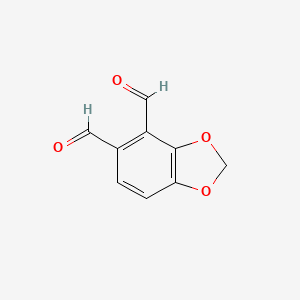
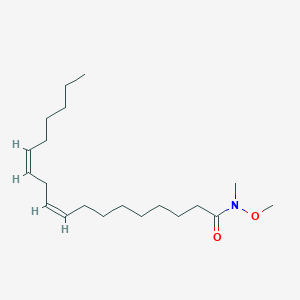
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)


